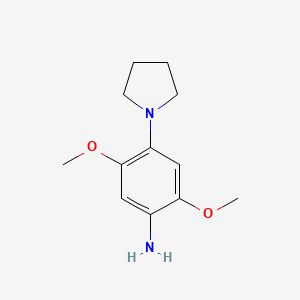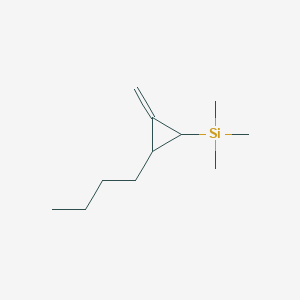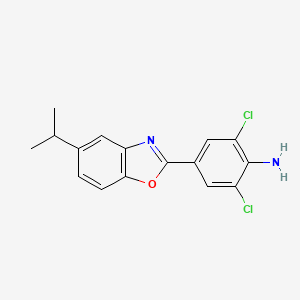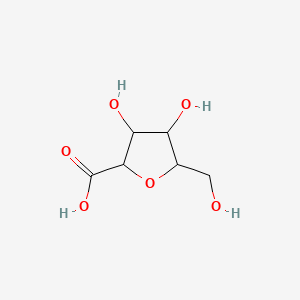
2,5-Anhydrogluconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is a compound of significant interest in various scientific fields It is a derivative of furan, a heterocyclic organic compound, and is known for its unique chemical structure that includes multiple hydroxyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid typically involves the dehydration of glucose. This process can be catalyzed by acids such as p-toluenesulfonic acid and metal chlorides. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) under atmospheric pressure .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass as a starting material. The conversion of biomass to 5-hydroxymethylfurfural (HMF) is a key step, which can then be further processed to obtain tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid. The use of biphasic solvents has been shown to improve the yield and selectivity of HMF, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various furan derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Scientific Research Applications
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is unique due to its multiple hydroxyl groups and carboxylic acid functionality, which provide it with distinct chemical and biological properties.
Properties
CAS No. |
52993-96-1 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(12-2)6(10)11/h2-5,7-9H,1H2,(H,10,11) |
InChI Key |
UDQPBAKZZSWNSE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


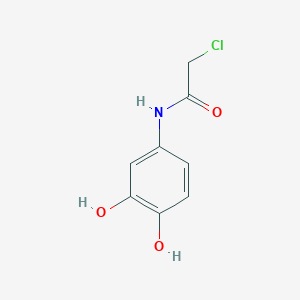
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
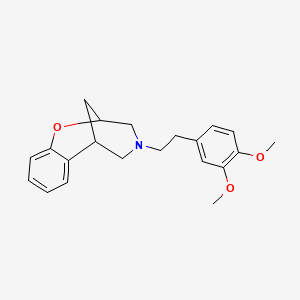
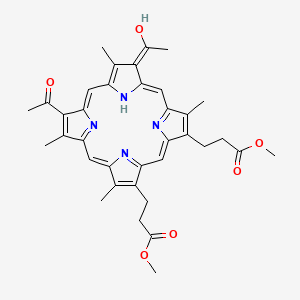
![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
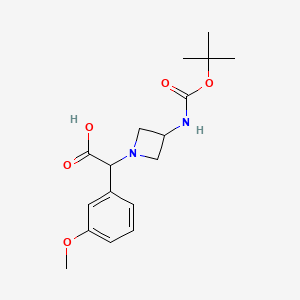
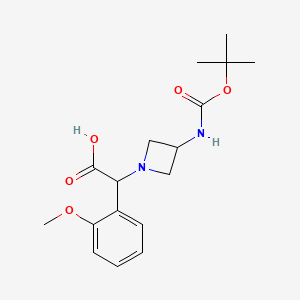
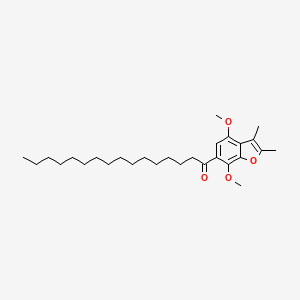
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
